

# "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" physical and chemical properties

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## Compound of Interest

Compound Name: *Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate*

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## An In-Depth Technical Guide to Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Foreword: Unveiling a Versatile Heterocyclic Scaffold

**Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and biochemical research. Its strategic placement of a reactive hydroxymethyl group and a modifiable ester functionality on the imidazole core makes it a highly sought-after intermediate for the synthesis of a diverse array of bioactive molecules.<sup>[1][2]</sup> This guide provides a comprehensive overview of its physical and chemical properties, spectral characteristics, synthesis, and reactivity, offering a critical resource for researchers engaged in drug discovery and development.

### I. Core Molecular Attributes and Physicochemical Properties

**Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is a white to almost white crystalline powder, a physical state that is indicative of its ordered solid-state packing.<sup>[2]</sup> Its fundamental

properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	156.14 g/mol	[2]
Melting Point	173 °C	[2]
Appearance	White to almost white crystalline powder	[2]
Solubility	Soluble in water (91 g/L at 25 °C)	[3]
Predicted Boiling Point	323.7±22.0 °C	[4]
Predicted pKa	10.89±0.10	[5]

Expert Insight: The melting point of 173 °C suggests a stable crystalline lattice with significant intermolecular interactions, likely dominated by hydrogen bonding from the hydroxymethyl group and the imidazole N-H. The notable water solubility is a direct consequence of these hydrogen bonding capabilities, a crucial factor for its application in biological systems and aqueous reaction media. While the boiling point and pKa are predicted values, they offer valuable guidance for reaction condition optimization and understanding its acid-base chemistry.

## II. Structural Elucidation: A Spectroscopic Deep Dive

The structural identity of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is unequivocally confirmed through a combination of spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments. The expected signals would include a singlet for the

imidazole C2-H, a singlet for the hydroxymethyl protons (-CH<sub>2</sub>OH), a singlet for the methyl ester protons (-OCH<sub>3</sub>), and a broad singlet for the imidazole N-H proton, which is exchangeable with D<sub>2</sub>O. The hydroxyl proton of the -CH<sub>2</sub>OH group may also appear as a distinct signal, often a triplet if coupled to the adjacent methylene protons.

<sup>13</sup>C NMR: The carbon NMR spectrum is expected to show six distinct signals corresponding to the different carbon environments in the molecule: the C2, C4, and C5 carbons of the imidazole ring, the hydroxymethyl carbon (-CH<sub>2</sub>OH), the methyl ester carbon (-OCH<sub>3</sub>), and the carbonyl carbon of the ester (-C=O). The chemical shifts of the imidazole ring carbons are particularly sensitive to the electronic environment and can be used to probe substituent effects and tautomeric forms.[6][7]

## Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its functional groups. A broad absorption in the region of 3400-3200 cm<sup>-1</sup> is indicative of the O-H stretching vibration of the hydroxymethyl group and the N-H stretch of the imidazole ring.[8] A strong, sharp peak around 1720-1700 cm<sup>-1</sup> corresponds to the C=O stretching of the methyl ester. Additional peaks in the fingerprint region (below 1500 cm<sup>-1</sup>) will be characteristic of the imidazole ring vibrations and C-O stretching.[9]

## Mass Spectrometry (MS)

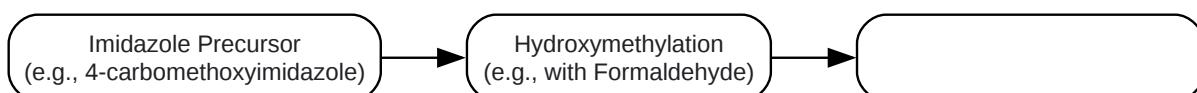
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M<sup>+</sup>) would be observed at m/z = 156. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH<sub>3</sub>, m/z = 31) from the ester, the loss of the hydroxymethyl group (-CH<sub>2</sub>OH, m/z = 31), or the loss of a water molecule (H<sub>2</sub>O, m/z = 18) from the molecular ion.[10][11]

## III. Synthesis and Reactivity: A Chemist's Perspective Synthetic Approaches

While a specific, detailed, step-by-step protocol for the synthesis of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is not readily available in the provided search results, general synthetic strategies for related hydroxymethylated imidazoles can be inferred.

One common approach involves the reduction of a corresponding ester or carboxylic acid. For instance, the reduction of a diester precursor, such as diethyl 2-propyl-imidazole-4,5-dicarboxylate, using a reducing agent like lithium aluminum hydride, can yield the corresponding dihydroxymethylated imidazole.<sup>[12]</sup> A more direct route could involve the hydroxymethylation of a suitable imidazole precursor using formaldehyde.<sup>[1]</sup>

A plausible, albeit general, synthetic workflow is outlined below:



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Caption: A generalized synthetic pathway to the target molecule.

Experimental Protocol (Hypothetical):

- Reaction Setup: To a solution of a suitable imidazole precursor (e.g., methyl 1H-imidazole-4-carboxylate) in an appropriate solvent, add a source of formaldehyde (e.g., paraformaldehyde) and a base catalyst.
- Reaction Conditions: Heat the reaction mixture to a specified temperature for a set period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture and neutralize it with an acid.
- Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate**.

## Chemical Reactivity and Tautomerism

The chemical reactivity of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is dictated by its functional groups. The hydroxymethyl group is a primary alcohol and can undergo oxidation to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification. The ester group can be hydrolyzed to the corresponding carboxylic acid or can be converted to an amide. The imidazole ring itself can undergo N-alkylation or acylation.<sup>[2]</sup>

A key aspect of imidazole chemistry is tautomerism. **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** can exist in two tautomeric forms, with the proton on either of the two ring nitrogen atoms. The equilibrium between these tautomers can be influenced by the solvent, pH, and the nature of the substituents. This tautomerism is a critical consideration in its reactivity, particularly in reactions involving the imidazole ring nitrogens.



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Caption: Prototropic tautomerism in the imidazole ring.

## IV. Applications in Research and Development

The unique structural features of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** make it a valuable tool in several areas of research:

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents. The imidazole core is a common motif in many drugs, and the functional handles on this molecule allow for the facile introduction of diverse pharmacophoric groups. [2]
- Biochemical Research: This compound is utilized in studies exploring enzyme activity and metabolic pathways. Its structure can mimic natural substrates or act as a scaffold for the design of enzyme inhibitors.[2]
- Materials Science: Imidazole derivatives are known to form coordination complexes with various metals, leading to applications in catalysis and materials science.[13]

## V. Conclusion and Future Outlook

**Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** is a compound of significant interest due to its versatile chemical nature and its role as a precursor to complex, biologically active

molecules. This guide has provided a detailed overview of its known properties and characteristics. Further research into its synthesis and reactivity will undoubtedly unlock new avenues for its application in drug discovery and the development of novel chemical entities.

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